molecular formula C9H6N4 B1337642 3-Azidoquinoline CAS No. 14213-02-6

3-Azidoquinoline

Cat. No. B1337642
CAS RN: 14213-02-6
M. Wt: 170.17 g/mol
InChI Key: CFIHQMVJDWKMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azidoquinoline is a heterocyclic organic compound . It is a useful research chemical and is readily available from 4-hydroxyquinolin-2(1H)-ones .


Synthesis Analysis

3-Azidoquinoline can be synthesized from 4-hydroxyquinolin-2(1H)-ones via 3-chloroquinoline-2,4(1H,3H)-diones . The synthesis involves various methods, including nucleophilic substitution reactions and cyclization reactions .


Molecular Structure Analysis

The molecular formula of 3-Azidoquinoline is C9H6N4 . The InChI is InChI=1S/C9H6N4/c10-13-12-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H and the canonical SMILES is C1=CC=C2C(=C1)C=C(C=N2)N=[N+]=[N-] .


Chemical Reactions Analysis

3-Azidoquinoline-2,4(1H,3H)-diones afford, in copper(I)-catalyzed [3 + 2] cycloaddition reaction with terminal acetylenes, 1,4-disubstituted 1,2,3-triazoles in moderate to excellent yields . This reaction is also referred to as “Click reaction” .


Physical And Chemical Properties Analysis

3-Azidoquinoline has a molecular weight of 170.17 g/mol . It has a melting point of 82-84 °C and a boiling point of 265-267 °C. 3-Azidoquinoline is slightly soluble in water but soluble in organic solvents such as ethanol, methanol, and chloroform.

properties

IUPAC Name

3-azidoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-13-12-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIHQMVJDWKMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493042
Record name 3-Azidoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azidoquinoline

CAS RN

14213-02-6
Record name 3-Azidoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azidoquinoline
Reactant of Route 2
Reactant of Route 2
3-Azidoquinoline
Reactant of Route 3
3-Azidoquinoline
Reactant of Route 4
3-Azidoquinoline
Reactant of Route 5
3-Azidoquinoline
Reactant of Route 6
3-Azidoquinoline

Q & A

Q1: What is the primary reaction pathway observed for 3-azidoquinoline derivatives in the presence of copper(I) catalysts?

A1: 3-Azidoquinoline-2,4(1H,3H)-diones readily undergo a copper(I)-catalyzed [3+2] cycloaddition reaction with terminal acetylenes. [] This reaction yields 1,4-disubstituted 1,2,3-triazoles, demonstrating the utility of these compounds in click chemistry applications. []

Q2: How does the reaction environment influence the reactivity of 3-azidoquinoline?

A2: The presence of sodium methoxide plays a crucial role in the reactivity of 3-azidoquinolines. Irradiation of these compounds with UV light in a solution containing sodium methoxide leads to ring expansion, forming 3-methoxy-3H-1,4-benzodiazepines. [] This highlights the potential for photochemical transformations in the presence of specific reagents.

Q3: What insights into the stability and reactivity of 3-quinolylnitrene have been gained through matrix isolation studies?

A3: Matrix isolation studies have been instrumental in characterizing the highly reactive 3-quinolylnitrene, generated by photolyzing 3-azidoquinoline. [] These studies revealed that 3-quinolylnitrene undergoes ring opening to form a nitrile ylide, which subsequently rearranges via a 1,7-hydrogen shift. [] This understanding of the reactive intermediates formed from 3-azidoquinoline derivatives provides valuable information for predicting reaction pathways.

Q4: What alternative synthetic approaches exist for synthesizing 3-aminoquinoline-2,4(1H,3H)-diones?

A4: While reacting 3-chloroquinoline-2,4(1H,3H)-diones with primary amines is a common method for synthesizing 3-aminoquinoline-2,4(1H,3H)-diones, an alternative approach involves reducing 3-azidoquinoline-2,4(1H,3H)-diones. [] This reduction can be achieved using zinc in acetic acid, providing moderate to good yields of the desired product. []

Q5: Are there any spectroscopic techniques that are particularly useful for characterizing the products derived from 3-azidoquinoline derivatives?

A5: Both 1H and 13C-NMR spectroscopy, alongside combustion analyses and mass spectrometry, have proven to be effective in confirming the structures of compounds derived from reactions involving 3-azidoquinoline derivatives, particularly the 1,2,3-triazoles formed via click chemistry. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.